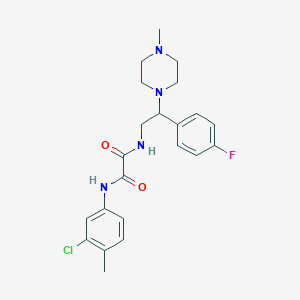

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(3-Chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a bifunctional oxalamide derivative characterized by its structurally complex aromatic and heterocyclic substituents. The molecule features a central oxalamide (N1–C(=O)–C(=O)–N2) core, with N1 linked to a 3-chloro-4-methylphenyl group and N2 connected to a 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl chain. The chloro and methyl substituents on the phenyl ring may enhance lipophilicity and steric bulk, while the 4-fluorophenyl group contributes electron-withdrawing effects. The 4-methylpiperazine moiety, a common pharmacophore in medicinal chemistry, likely improves solubility and bioavailability through its basic nitrogen center .

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFN4O2/c1-15-3-8-18(13-19(15)23)26-22(30)21(29)25-14-20(16-4-6-17(24)7-5-16)28-11-9-27(2)10-12-28/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYIJQYPSQGWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chloro and methyl substitutions on the phenyl ring

- A fluorophenyl group linked through an ethyl chain

- An oxalamide moiety

Its molecular formula is , with a molecular weight of approximately 397.87 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity, which may improve binding interactions with biological targets.

Synthesis

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylphenylamine with derivatives of 4-fluorophenol under conditions that promote the formation of the oxalamide linkage. The general reaction scheme includes:

- Activation of the amine or phenolic groups.

- Reaction with coupling agents to enhance yield and purity.

Biological Activity

Preliminary studies indicate that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit various biological activities, including:

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus.

- Anticancer Activity : Initial investigations suggest cytotoxic effects against several cancer cell lines, including ovarian and cervical cancer cells. The mechanism may involve apoptosis induction or cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of related oxalamide compounds against various bacteria, revealing promising results for S. aureus with MIC values around 3.60 µM .

- Cytotoxicity Testing : In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Comparative Analysis

The following table compares N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1-(3-Chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxamide | Structure | Lacks fluorine substitution, differing biological activity profile. |

| N1-(3-Chloro-4-fluorophenyl)-N2-(2-aminoethyl)oxalamide | Structure | Contains amino group instead of phenoxy, affecting solubility and reactivity. |

| N'-(3-Chloro-4-methoxyphenyl)-N''-(2-bromoethyl)oxalamide | Structure | Features a methoxy group, which can alter pharmacokinetics. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related amide/oxalamide derivatives documented in the literature.

Structural Analogues and Key Differences

Key Comparative Insights

- Substituent Effects: The 3-chloro-4-methylphenyl group offers a balance of lipophilicity (chloro) and steric hindrance (methyl), contrasting with the 3,4-dichlorophenyl group in , which increases electronegativity but may reduce solubility. The 4-fluorophenyl moiety (electron-withdrawing) differs from nitrobenzamide derivatives (e.g., ), which exhibit stronger electron-deficient aromatic systems.

- Biological Implications: Piperazine-containing compounds often target serotonin or dopamine receptors in CNS disorders, whereas sulfonamides (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase). Azetidinone-containing oxalamides (e.g., ) show antimicrobial activity, suggesting the target compound’s azetidinone-free structure may prioritize different therapeutic pathways.

Crystallographic and Conformational Analysis

highlights that substituent positioning (e.g., dihedral angles between aromatic and heterocyclic rings) critically influences molecular conformation and intermolecular interactions. For instance, the dichlorophenyl-acetamide derivative exhibits three distinct conformers with dihedral angles ranging from 44.5° to 77.5°, impacting hydrogen-bonding networks . By analogy, the target compound’s 4-methylpiperazine and fluorophenyl groups may enforce specific torsional angles, affecting its binding mode in biological systems.

Q & A

Q. What are the optimal synthetic routes for this oxalamide derivative, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Formation of the chlorophenyl intermediate via nucleophilic substitution (e.g., 3-chloro-4-methylaniline with oxalyl chloride).

- Step 2 : Coupling the intermediate with the piperazine-ethyl moiety using carbodiimide-mediated activation (e.g., DCC or HATU in anhydrous DMF) .

- Critical Factors : Reaction temperature (0–25°C), solvent choice (DCM for lipophilic intermediates), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Yields range from 65% (DCC) to 90% (HATU), with urea derivatives as common byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the compound’s structure using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine methyl at δ 2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~500).

- X-ray Crystallography : Single-crystal diffraction with SHELX software (SHELXL for refinement) to resolve 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) with this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with thiophene or morpholine) and test biological activity .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. Compare with experimental IC₅₀ values from enzyme inhibition assays .

- Data Correlation : Use QSAR models to link electronic properties (Hammett constants) of substituents to activity trends (e.g., fluorophenyl enhances metabolic stability) .

Q. How can contradictory data regarding the compound’s biological efficacy across assays be resolved?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

- Purity Checks : Reanalyze compound batches via HPLC-MS to rule out degradation products (e.g., hydrolyzed oxalamide).

- Cell-Based vs. Cell-Free Assays : Compare results in vitro (e.g., enzyme inhibition) and in cell lines (e.g., cytotoxicity in HeLa cells) to identify off-target effects .

Q. What methodologies elucidate the compound’s interaction with biological targets like kinases or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., RSK kinase) and measure real-time binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy to infer interaction mechanisms (e.g., hydrophobic vs. hydrogen-bonding) .

- Cryo-EM/X-ray Co-crystallization : Resolve compound-target complexes at atomic resolution to guide rational drug design .

Data-Driven Analysis

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : Measure octanol/water partitioning (e.g., UPLC-MS) to assess lipophilicity. Fluorophenyl and methylpiperazine groups increase LogP, enhancing blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Piperazine moieties are prone to N-oxidation, requiring prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.